molecular formula C20H10Cl6N2O2 B15042974 N,N'-bis(2,4,5-trichlorophenyl)benzene-1,3-dicarboxamide

N,N'-bis(2,4,5-trichlorophenyl)benzene-1,3-dicarboxamide

Cat. No.: B15042974
M. Wt: 523.0 g/mol
InChI Key: CMYNMCXCBXEEPZ-UHFFFAOYSA-N
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Description

N,N’-bis(2,4,5-trichlorophenyl)benzene-1,3-dicarboxamide is a chemical compound known for its unique structure and properties It is characterized by the presence of two 2,4,5-trichlorophenyl groups attached to a benzene-1,3-dicarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2,4,5-trichlorophenyl)benzene-1,3-dicarboxamide typically involves the reaction of 2,4,5-trichloroaniline with isophthaloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2,4,5-trichlorophenyl)benzene-1,3-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups attached to the benzene ring .

Scientific Research Applications

N,N’-bis(2,4,5-trichlorophenyl)benzene-1,3-dicarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-bis(2,4,5-trichlorophenyl)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The presence of chlorine atoms enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(2,4,5-trichlorophenyl)urea
  • N,N’-bis(2,4,5-trichlorophenyl)thiourea
  • N,N’-bis(2,4,5-trichlorophenyl)benzene-1,4-dicarboxamide

Uniqueness

N,N’-bis(2,4,5-trichlorophenyl)benzene-1,3-dicarboxamide is unique due to its specific substitution pattern on the benzene ring and the presence of two amide groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications .

Properties

Molecular Formula

C20H10Cl6N2O2

Molecular Weight

523.0 g/mol

IUPAC Name

1-N,3-N-bis(2,4,5-trichlorophenyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C20H10Cl6N2O2/c21-11-5-15(25)17(7-13(11)23)27-19(29)9-2-1-3-10(4-9)20(30)28-18-8-14(24)12(22)6-16(18)26/h1-8H,(H,27,29)(H,28,30)

InChI Key

CMYNMCXCBXEEPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)C(=O)NC3=CC(=C(C=C3Cl)Cl)Cl

Origin of Product

United States

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